CYP1B1 Inhibition (IC50 = 900 nM) and Selectivity Over CYP3A4 (>11-Fold): A Favorable Extrahepatic CYP Targeting Profile
The target compound demonstrates moderate inhibitory potency against human CYP1B1 (IC50 = 900 nM), an extrahepatic cytochrome P450 isoform overexpressed in multiple tumor types, with substantially weaker activity against the hepatic isoform CYP3A4 (IC50 > 10,000 nM), yielding a selectivity ratio of >11-fold in favor of CYP1B1 [1]. By contrast, the known furanocoumarin CYP2A6 inhibitor methoxalen exhibits potent CYP2A6 inhibition (IC50 = 0.47 µM, i.e., 470 nM) but its selectivity profile across the broader CYP panel is not comparably documented in the same assay format [2]. The target compound's selectivity window between CYP1B1 and CYP3A4 is a differentiated feature relevant for applications where hepatic CYP3A4 sparing is desired.
| Evidence Dimension | CYP1B1 inhibitory potency and selectivity ratio vs. CYP3A4 |
|---|---|
| Target Compound Data | CYP1B1 IC50 = 900 nM; CYP3A4 IC50 > 10,000 nM |
| Comparator Or Baseline | Methoxalen: CYP2A6 IC50 = 470 nM (0.47 µM); CYP1B1/CYP3A4 selectivity data not reported in comparable panel |
| Quantified Difference | Target compound CYP1B1/CYP3A4 selectivity ratio > 11:1; methoxalen selectivity across CYP1B1/CYP3A4 unknown |
| Conditions | CYP1B1: yeast microsomal membrane assay, 7-ethoxyresorufin substrate, 10 min incubation, fluorescence detection [1]; CYP3A4: HEK293 cell expression, dibenzylfluorescein substrate, 30 min preincubation [1]; Methoxalen CYP2A6: coumarin 7-hydroxylation in human liver microsomes, 30 min preincubation [2] |
Why This Matters
A >11-fold selectivity for CYP1B1 over CYP3A4 indicates reduced potential for hepatic drug-drug interactions mediated by CYP3A4, a critical consideration for procurement in ADME/Tox profiling panels and oncology-focused CYP inhibition screening.
- [1] BindingDB Entry BDBM50269353 (CHEMBL4105559). Affinity data for CYP1B1 (IC50: 900 nM) and CYP3A4 (IC50: >1.00E+4 nM). Binding Database, accessed 2026. View Source
- [2] Yamaguchi, Y., Akimoto, I., Motegi, K., Yoshimura, T., Wada, K., Nishizono, N., & Oda, K. (2013). Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions: benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6. Chemical and Pharmaceutical Bulletin, 61(10), 997-1001. View Source
